molecular formula C10H14N4O2 B13729073 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal

Cat. No.: B13729073
M. Wt: 222.24 g/mol
InChI Key: KDJVIFFSYVCNJN-UHFFFAOYSA-N
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Description

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of an anthranilic acid derivative with an amine in the presence of a dehydrating agent. The ethylene ketal group is introduced through a subsequent reaction with ethylene glycol under acidic conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The pathways involved can include the inhibition of kinases or other signaling molecules that are crucial for cell proliferation .

Comparison with Similar Compounds

2,4-Diamino-7,8-dihydro-6(5H)quinazolinone ethylene ketal can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylene ketal group, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2',4'-diamine

InChI

InChI=1S/C10H14N4O2/c11-8-6-5-10(15-3-4-16-10)2-1-7(6)13-9(12)14-8/h1-5H2,(H4,11,12,13,14)

InChI Key

KDJVIFFSYVCNJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C1N=C(N=C3N)N)OCCO2

Origin of Product

United States

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